molecular formula C14H16ClNO5S B2696793 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1428378-13-5

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No. B2696793
CAS RN: 1428378-13-5
M. Wt: 345.79
InChI Key: YEULDYQLDPYUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a novel therapeutic agent for the treatment of various types of cancer.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate the immune response without significant side effects is particularly noteworthy .

Cancer Therapy

The compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by activating specific pathways that lead to cell death. This makes it a potential candidate for developing new chemotherapeutic agents, particularly for cancers that are resistant to conventional treatments .

Antiviral Applications

Research has shown that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis, thereby preventing the virus from multiplying. This property is being explored for the development of antiviral drugs, especially for viruses that have limited treatment options .

properties

IUPAC Name

3-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-20-14-3-2-11(8-12(14)15)22(18,19)16-6-4-13(17)10-5-7-21-9-10/h2-3,5,7-9,13,16-17H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULDYQLDPYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

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